molecular formula C14H22N4O B8404423 3H-Imidazo(4,5-b)pyridine-2-ethanamine, N,N-dimethyl-3-(2-ethoxyethyl)- CAS No. 133095-11-1

3H-Imidazo(4,5-b)pyridine-2-ethanamine, N,N-dimethyl-3-(2-ethoxyethyl)-

Cat. No.: B8404423
CAS No.: 133095-11-1
M. Wt: 262.35 g/mol
InChI Key: WCWXDQLAEDUWNI-UHFFFAOYSA-N
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Description

3H-Imidazo(4,5-b)pyridine-2-ethanamine, N,N-dimethyl-3-(2-ethoxyethyl)- is a useful research compound. Its molecular formula is C14H22N4O and its molecular weight is 262.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Imidazo(4,5-b)pyridine-2-ethanamine, N,N-dimethyl-3-(2-ethoxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Imidazo(4,5-b)pyridine-2-ethanamine, N,N-dimethyl-3-(2-ethoxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

133095-11-1

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

2-[3-(2-ethoxyethyl)imidazo[4,5-b]pyridin-2-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C14H22N4O/c1-4-19-11-10-18-13(7-9-17(2)3)16-12-6-5-8-15-14(12)18/h5-6,8H,4,7,9-11H2,1-3H3

InChI Key

WCWXDQLAEDUWNI-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C(=NC2=C1N=CC=C2)CCN(C)C

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A mixture formed by 3.9 g 2,3-diaminopyridine and 6.1 g 3-dimethylaminopropionic acid hydrochloride in 40 g polyphosphoric acid, is heated at 160° C. for 5 hours. Reaction mixture is cooled to room temperature, dissolved in water, then made alkaline adjusting the pH to 10 with NaOH and extracted several times with chloroform. Organic extracts are collected together, evaporated to dryness and the residue, crystallized from acetonitrile, gives 1.4 g 2-(2-dimethylaminoethyl)-3H-imidazo [4,5-b] pyridine melting at 109°-112° C. Operation is further processed as described in Example 1 using 2-(2-dimethylaminoethyl)-3H-imidazo [4,5-b] pyridine and 2-ethoxyethyl chloride and after purification by chromatography on silicagel column (CHCl3 --CH3OH 9:1), 3-(2-ethoxyethyl)-2-(2-dimethylaminoethyl)-3H-imidazo [4,5-b] pyridine is obtained as an oil with a yield of 17%.
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